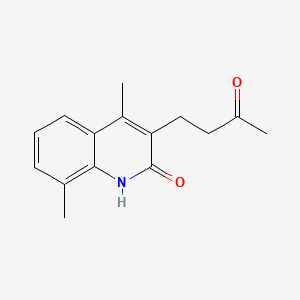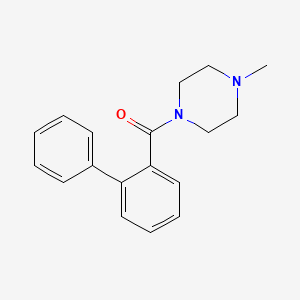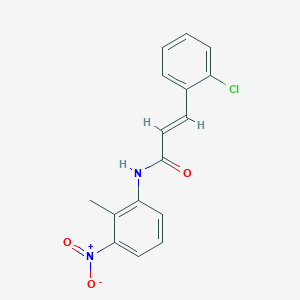
3-(2-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a compound that is widely used in scientific research due to its unique properties and potential applications. This compound is also known as CNMA and has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
CNMA has a unique mechanism of action that makes it a valuable tool for scientific research. It binds to proteins and enzymes with high affinity and specificity, making it an excellent probe for studying protein-ligand interactions. CNMA also has a photoactive group that can be activated by light, making it a useful photosensitizer for photodynamic therapy.
Biochemical and Physiological Effects:
CNMA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. CNMA also has antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
CNMA has several advantages for lab experiments. It is a highly specific probe that can be used to study protein-ligand interactions and enzyme activity. It is also a photosensitizer that can be activated by light, making it a useful tool for photodynamic therapy. However, CNMA has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous environments. Additionally, CNMA can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CNMA. One area of research is the development of new photosensitizers for photodynamic therapy. CNMA has shown promising results in preclinical studies, and further research could lead to the development of new treatments for cancer. Another area of research is the development of new antibiotics. CNMA has antimicrobial properties, and further research could lead to the development of new drugs to combat antibiotic-resistant bacteria. Additionally, CNMA could be used to study the structure and function of proteins and enzymes, which could lead to the development of new drugs for a variety of diseases.
Méthodes De Synthèse
CNMA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with 2-methyl-3-nitroaniline in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with acryloyl chloride to obtain CNMA. This method has been optimized to obtain high yields of CNMA with excellent purity.
Applications De Recherche Scientifique
CNMA has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study protein-ligand interactions and enzyme activity. CNMA has also been used as a photosensitizer for photodynamic therapy, which is a non-invasive treatment for cancer. Additionally, CNMA has been studied for its antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-14(7-4-8-15(11)19(21)22)18-16(20)10-9-12-5-2-3-6-13(12)17/h2-10H,1H3,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLWLPDZLLWSLF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)

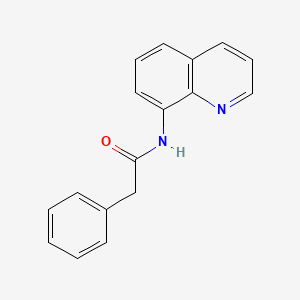
![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)
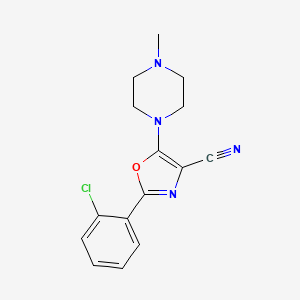
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
